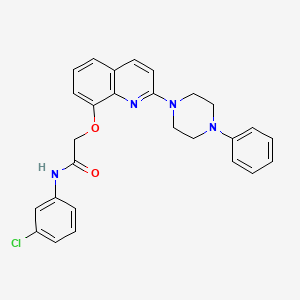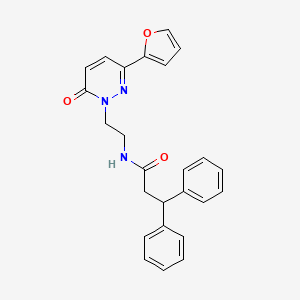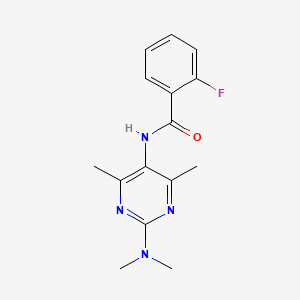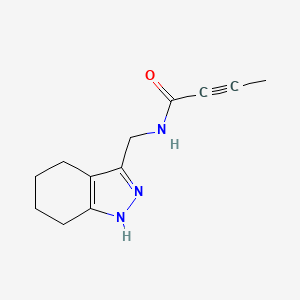
1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one" is a complex molecule that appears to be related to the family of 1,3-thiazol-2(5H)-ones and 1H-pyrazoles. These classes of compounds are known for their diverse pharmacological activities and are often explored for their potential medicinal properties.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, 1,4-disubstituted 5-hydroxy-1H-pyrazoles have been prepared from hydrazines and 3-(dimethylamino)propenoates through a two-step process involving acid-catalyzed treatment followed by heating in a mixture of methanol and triethylamine to achieve yields ranging from 65-98% . Although the exact synthesis of the compound is not detailed, the methods used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related thiazolone compounds has been studied, particularly focusing on proton tautomerism. In a study of 5-dimethylaminomethylidene-4-phenylamino-1,3-thiazol-2(5H)-ones, it was found that these compounds exist solely in the amino tautomeric form in both solid and liquid phases . This suggests that the compound may also exhibit tautomerism, which could have implications for its reactivity and interactions.
Chemical Reactions Analysis
The chemical reactions of the compound have not been explicitly detailed in the provided papers. However, the synthesis of related compounds involves reactions such as acid-catalyzed treatment and heating with triethylamine, which could be relevant to the compound . The behavior of similar compounds under different conditions, such as the lack of cyclization under acidic conditions, could provide insights into the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related studies. For example, the crystal structure and spectroscopic studies of similar thiazolone compounds have been conducted to understand their electronic effects and conformational freedom . These studies also highlight the importance of intermolecular interactions in the crystal and their supramolecular architecture, which could be relevant to the compound's properties .
Relevant Case Studies
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Diversification
- The compound's structural framework is conducive to generating a diverse library of compounds through alkylation and ring closure reactions. These methods facilitate the creation of dithiocarbamates, thioethers, and various derivatives by reacting with S-alkylated dithiocarbamic acid salts, aryl mercaptans, and different amines. Such synthetic versatility is crucial for exploring chemical space and drug discovery (G. Roman, 2013).
Antimicrobial Activity
- Novel synthetic approaches involving the core structure similar to the queried compound have led to the creation of isoxazoline-incorporated pyrrole derivatives. These compounds exhibit significant antimicrobial properties, indicating potential applications in developing new antibacterial agents (Abhishek Kumar et al., 2017).
Anticancer Activity
- Derivatives of the compound have shown promise in the synthesis of cytotoxic heterocyclic compounds. The structural modifications and synthesis of new derivatives bearing biphenyl-4-yl and 4-(dimethylamino)phenyl substituents have been prepared, showing promising growth inhibitory effects against cancer cell lines, highlighting the compound's potential in anticancer drug development (S. Y. Mansour et al., 2020).
Electrochemical Behavior
- The electrochemical properties of structurally related compounds have been studied, revealing insights into their reductive and oxidative behaviors. These findings can be foundational for applications in chemical sensing and molecular electronics (J. David et al., 1995).
pH Monitoring
- Nitroxides derived from related structural frameworks have been developed as spin probes for pH monitoring over a broad range. This application is particularly useful for biophysical and biomedical research, demonstrating the chemical's versatility in developing diagnostic tools (I. Kirilyuk et al., 2005).
Real-Time CO2 Monitoring
- Fluorescent probes based on a related core structure have been synthesized for the quantitative detection of low levels of carbon dioxide. Such probes, with aggregation-enhanced emission features, are vital for environmental monitoring and biomedical applications (Huan Wang et al., 2015).
Eigenschaften
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S/c1-12-20(31-13(2)22-12)18(26)16-17(14-6-8-15(9-7-14)25(29)30)24(21(28)19(16)27)11-5-10-23(3)4/h6-9,17,27H,5,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKGXAQTFWADFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)[N+](=O)[O-])CCCN(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-4-phenyl-2-[5-[4-(trifluoromethoxy)phenyl]thiophen-2-yl]-1H-imidazole](/img/structure/B2553723.png)





![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B2553735.png)
![2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione](/img/structure/B2553738.png)


![6-(5-Chloro-2-methoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2553741.png)

